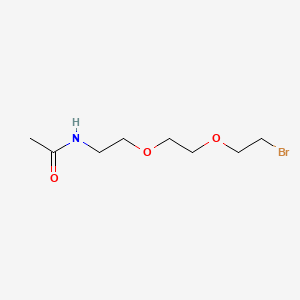
Acetamido-PEG2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamido-PEG2-Br is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC (Proteolysis Targeting Chimeras) linkers. It is primarily used in the synthesis of PROTAC molecules, which are designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamido-PEG2-Br typically involves the reaction of acetamide with a PEG-based bromide compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Acetamido-PEG2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other functional groups, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: These reactions can modify the acetamido group or the PEG chain, leading to different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired modifications
Major Products Formed
The major products formed from these reactions include various PEG-based derivatives with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Acetamido-PEG2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in the design of novel therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the development of advanced materials and drug delivery systems
Mecanismo De Acción
Acetamido-PEG2-Br functions as a linker in PROTAC molecules, which consist of two different ligands connected by a PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility to the PROTAC molecule, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-acetamido-PEG2-propargyl: Another PEG-based PROTAC linker with similar applications.
PEG-based PROTAC linkers: Various other PEG-based linkers are used in the synthesis of PROTAC molecules .
Uniqueness
Acetamido-PEG2-Br is unique due to its specific chemical structure, which provides optimal flexibility and solubility for PROTAC molecules. Its acetamido group allows for easy modification and conjugation with other functional groups, making it a versatile tool in chemical synthesis and drug development .
Propiedades
Fórmula molecular |
C8H16BrNO3 |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7H2,1H3,(H,10,11) |
Clave InChI |
XDIIVHJEZXBJPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)


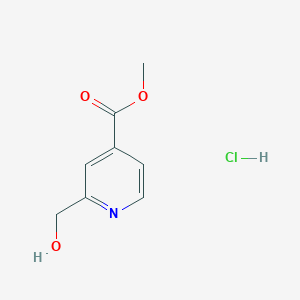
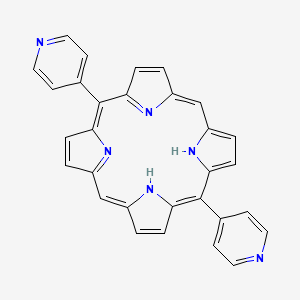
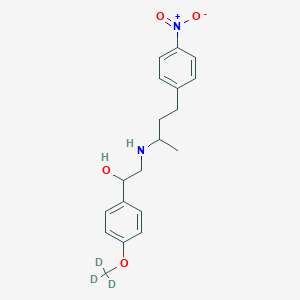

![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
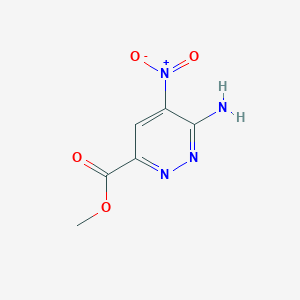

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)

